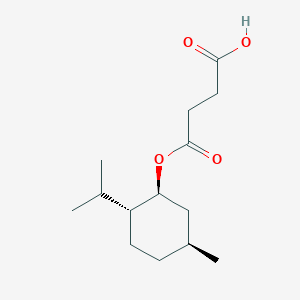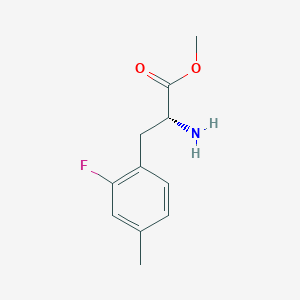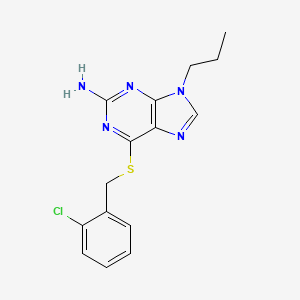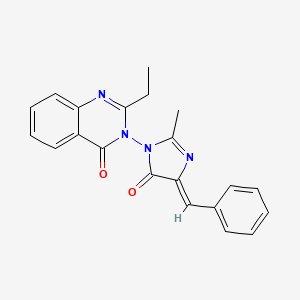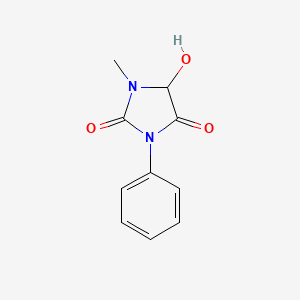
5-Hydroxy-1-methyl-3-phenylimidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-1-methyl-3-phenylimidazolidine-2,4-dione is a heterocyclic compound with the molecular formula C10H10N2O3. It is a derivative of imidazolidine, a five-membered ring containing two nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-1-methyl-3-phenylimidazolidine-2,4-dione typically involves the reaction of ethyl pyruvate, p-anisidine, and phenyl isocyanate. This multicomponent reaction is carried out under controlled conditions to ensure high yield and purity . The reaction conditions often include the use of solvents like methanol and catalysts to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process is designed to maximize yield and minimize waste, often employing continuous flow reactors and automated systems for precise control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-1-methyl-3-phenylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted imidazolidine derivatives .
Scientific Research Applications
5-Hydroxy-1-methyl-3-phenylimidazolidine-2,4-dione has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as an anticonvulsant and anti-inflammatory agent.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 5-Hydroxy-1-methyl-3-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. It is known to act on calcium channels, which play a crucial role in various physiological processes. By modulating these channels, the compound can exert its effects, such as anticonvulsant and anti-inflammatory activities .
Comparison with Similar Compounds
Similar Compounds
- 5-Hydroxy-3-methyl-1-phenylimidazolidine-2,4-dione
- 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione
Uniqueness
5-Hydroxy-1-methyl-3-phenylimidazolidine-2,4-dione is unique due to its specific substitution pattern and the presence of a hydroxyl group at the 5-position. This structural feature contributes to its distinct chemical and biological properties, setting it apart from other similar compounds .
Properties
CAS No. |
38655-48-0 |
|---|---|
Molecular Formula |
C10H10N2O3 |
Molecular Weight |
206.20 g/mol |
IUPAC Name |
5-hydroxy-1-methyl-3-phenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C10H10N2O3/c1-11-8(13)9(14)12(10(11)15)7-5-3-2-4-6-7/h2-6,8,13H,1H3 |
InChI Key |
MLMVFSSZTNPJHJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(C(=O)N(C1=O)C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


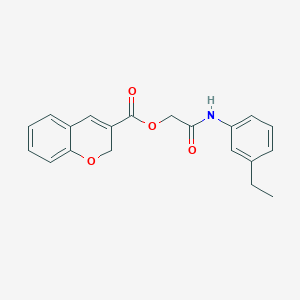
![8-Fluoro-9-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B15216546.png)
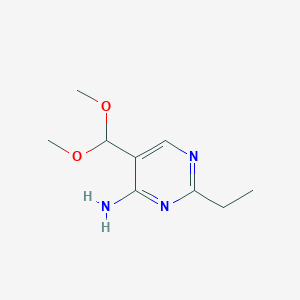
![[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl N-(2-hydroxybenzoyl)sulfamate;N,N-diethylethanamine](/img/structure/B15216562.png)
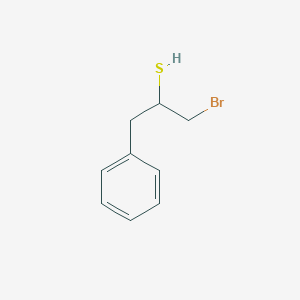
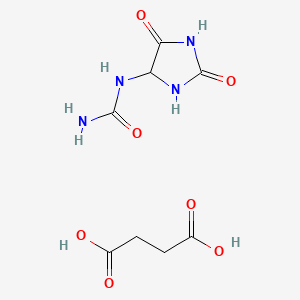
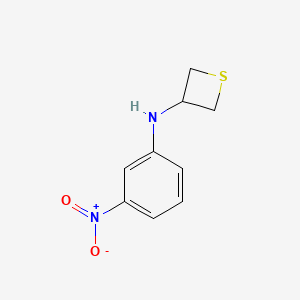
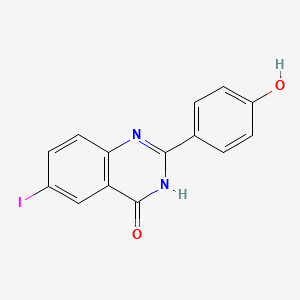
![2-Bromo-1-[2-(cyclopentylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B15216572.png)
